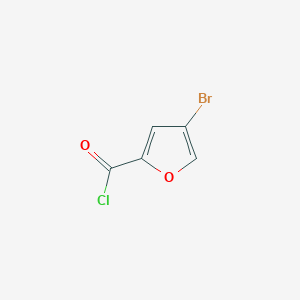

4-Bromofuran-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58777-59-6 |

|---|---|

Molecular Formula |

C5H2BrClO2 |

Molecular Weight |

209.42 g/mol |

IUPAC Name |

4-bromofuran-2-carbonyl chloride |

InChI |

InChI=1S/C5H2BrClO2/c6-3-1-4(5(7)8)9-2-3/h1-2H |

InChI Key |

BJETUYGOFUKLAR-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1Br)C(=O)Cl |

Canonical SMILES |

C1=C(OC=C1Br)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromofuran-2-carbonyl chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromofuran-2-carbonyl chloride, a halogenated heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to a notable scarcity of direct literature on the 4-bromo isomer, this guide infers its synthesis and properties based on established chemical principles and available data for analogous compounds, particularly its precursor, 4-Bromofuran-2-carboxylic acid.

Chemical Properties and Data

Table 1: Physicochemical Properties of 4-Bromofuran-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 3439-02-9 | [1] |

| Molecular Formula | C₅H₃BrO₃ | [1][2] |

| Molecular Weight | 190.98 g/mol | [3] |

| Melting Point | 115-127 °C | [2][4] |

| Boiling Point | 284 °C at 760 mmHg | [2][3] |

| Density | 1.891 g/cm³ | [2][3] |

| Flash Point | 125 °C | [2][3] |

| Appearance | Off-white to yellow solid | [2] |

| pKa | 2.91 ± 0.15 (Predicted) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 4-Bromofuran-2-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This is a standard and widely used method for the preparation of acyl chlorides from carboxylic acids.[5][6]

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[6] The use of pyridine as a catalyst can accelerate this reaction and allow it to proceed at lower temperatures.[7]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from the synthesis of the analogous 5-bromo isomer and general procedures for acyl chloride formation.[7][8]

Materials:

-

4-Bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane or benzene)

-

Dry pyridine (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromofuran-2-carboxylic acid in an excess of anhydrous toluene.

-

Slowly add thionyl chloride (at least 1.1 equivalents) to the suspension at room temperature with stirring. If using a catalyst, a few drops of dry pyridine can be added.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Note: This reaction should be carried out in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

Logical Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound is a straightforward process starting from its corresponding carboxylic acid. The general workflow is depicted below.

Caption: Synthesis workflow for this compound.

Reaction Mechanism Signaling Pathway

The underlying mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution pathway.

Caption: Mechanism for acyl chloride formation.

Safety and Handling

This compound is expected to be a reactive compound. As an acyl halide, it is likely to be corrosive and moisture-sensitive. It will react with water, alcohols, and other nucleophiles. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The precursor, 4-Bromofuran-2-carboxylic acid, is listed with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Similar or greater precautions should be taken with the more reactive acyl chloride derivative.

Conclusion

This compound is a potentially valuable building block in organic synthesis, accessible from 4-Bromofuran-2-carboxylic acid via standard chlorination methods. While direct experimental data for the final product is sparse, this guide provides a solid foundation for its synthesis and handling based on established chemical principles and data from closely related compounds. Further research is warranted to fully characterize the physical and chemical properties of this compound and explore its applications in drug discovery and materials science.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. 4-Bromo-2-furoic acid | CAS#:3439-02-9 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to Brominated Furan-2-Carbonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Note on 4-Bromofuran-2-carbonyl chloride:

A comprehensive search for the physicochemical properties, experimental protocols, and spectroscopic data for This compound did not yield any specific information for this particular isomer. This suggests that it is either not a commercially available compound or is not well-characterized in scientific literature.

However, the isomeric compound, 5-Bromofuran-2-carbonyl chloride , is well-documented and commercially available. This guide will provide a detailed overview of the physicochemical properties of 5-Bromofuran-2-carbonyl chloride. Additionally, we will discuss the plausible synthesis of this compound from its corresponding carboxylic acid, 4-Bromo-2-furoic acid, for which data is available.

5-Bromofuran-2-carbonyl chloride: A Technical Profile

5-Bromofuran-2-carbonyl chloride is a reactive acyl chloride containing a furan ring, making it a valuable building block in organic synthesis, particularly for the introduction of the 5-bromofuran-2-carbonyl moiety into molecules.[1][2] It is a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[3]

Physicochemical Properties of 5-Bromofuran-2-carbonyl chloride

| Property | Value | Source(s) |

| CAS Number | 26726-16-9 | [1][4] |

| Molecular Formula | C₅H₂BrClO₂ | [1][4] |

| Molecular Weight | 209.43 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Store in an inert atmosphere at 2-8°C | [6] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two protons on the furan ring, likely in the aromatic region (6.0-8.0 ppm). |

| ¹³C NMR | Signals for the five carbon atoms, including the carbonyl carbon (typically >160 ppm) and the furan ring carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride (typically in the range of 1750-1815 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine and chlorine. |

Experimental Protocols

General Reactivity and Handling:

5-Bromofuran-2-carbonyl chloride is an acyl chloride and is therefore sensitive to moisture and nucleophiles.[2] Reactions should be carried out under anhydrous conditions, for example, using an inert atmosphere of nitrogen or argon. It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Example Experimental Protocol: Amide Formation

This protocol describes a general procedure for the reaction of 5-Bromofuran-2-carbonyl chloride with an amine to form an amide. This is a common application for acyl chlorides.

-

Reaction Setup: A dried round-bottom flask is charged with the amine starting material and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). The flask is equipped with a magnetic stirrer and placed under an inert atmosphere.

-

Addition of Base: An appropriate base (e.g., triethylamine, pyridine) is added to the solution to neutralize the HCl that will be generated during the reaction.

-

Addition of Acyl Chloride: 5-Bromofuran-2-carbonyl chloride, dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred solution of the amine and base at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., water, dilute acid, or dilute base) to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure amide.

Experimental Workflow for Amide Synthesis

Caption: A general workflow for the synthesis of an amide using 5-Bromofuran-2-carbonyl chloride.

Potential Synthesis of this compound

Precursor: 4-Bromo-2-furoic acid

| Property | Value | Source(s) |

| CAS Number | 3439-02-9 | |

| Molecular Formula | C₅H₃BrO₃ | |

| Molecular Weight | 190.98 g/mol | |

| Melting Point | 115-127 °C | |

| Boiling Point | 284 °C | |

| Density | 1.891 g/cm³ |

Proposed Synthesis of this compound

A common method for converting a carboxylic acid to an acyl chloride is by reacting it with thionyl chloride (SOCl₂).[8][9] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used.[8]

Proposed Synthesis of this compound

Caption: Proposed reaction for the synthesis of this compound.

General Experimental Protocol: Carboxylic Acid to Acyl Chloride Conversion

This protocol provides a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

-

Reaction Setup: In a fume hood, a dried round-bottom flask is charged with 4-Bromo-2-furoic acid. The flask is equipped with a reflux condenser, and a gas outlet is connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Addition of Thionyl Chloride: Thionyl chloride (in excess, can also be used as the solvent) is carefully added to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature until the evolution of gases ceases, indicating the completion of the reaction. The progress can also be monitored by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by GC-MS or LC-MS.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The resulting crude acyl chloride is then purified by vacuum distillation.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate safety precautions.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scbt.com [scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromofuran-2-carbonyl chloride: Identifiers, Synthesis, and Comparative Analysis with the 5-Bromo Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromofuran-2-carbonyl chloride, a chemical intermediate of interest in organic synthesis and drug discovery. Due to the prevalence of data on its isomer, 5-Bromofuran-2-carbonyl chloride, this document will address both compounds to offer a thorough comparative analysis. This guide includes key identifiers, detailed experimental protocols for their synthesis from their respective carboxylic acid precursors, and a visual representation of the synthetic pathways.

Chemical Identifiers and Precursors

While this compound is a structurally plausible compound, it is less commonly documented and commercially available than its 5-bromo isomer. The following tables summarize the key identifiers for both acyl chlorides and their common precursors, 4-Bromofuran-2-carboxylic acid and 5-Bromofuran-2-carboxylic acid, as well as their corresponding aldehydes.

Table 1: Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not readily available | C₅H₂BrClO₂ | 209.43 |

| 4-Bromofuran-2-carboxylic acid | 3439-02-9[1][2][3][4] | C₅H₃BrO₃ | 190.98[1] |

| 4-Bromofuran-2-carbaldehyde | 21921-76-6[5][6][7][8][9] | C₅H₃BrO₂ | 174.98[8] |

Table 2: Identifiers for 5-Bromofuran-2-carbonyl chloride and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromofuran-2-carbonyl chloride | 26726-16-9[10][11][12][13][14][15][16][17] | C₅H₂BrClO₂ | 209.43[11] |

| 5-Bromofuran-2-carboxylic acid | 585-70-6[18][19][20][21][22] | C₅H₃BrO₃ | 190.98[19] |

| 5-Bromofuran-2-carbaldehyde | 1899-24-7[23][24][25][26] | C₅H₃BrO₂ | 174.98 |

Experimental Protocols: Synthesis of Bromofuran-2-carbonyl chlorides

The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Below are detailed experimental protocols for the synthesis of both 4-bromo and 5-bromo isomers.

2.1. Proposed Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[27][28][29][30][31][32][33]

-

Materials:

-

4-Bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend or dissolve 4-Bromofuran-2-carboxylic acid in an excess of thionyl chloride or a suitable anhydrous solvent.

-

If a solvent is used, add thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise to the mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid hydrolysis of the product by atmospheric moisture.

-

The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.

-

2.2. Synthesis of 5-Bromofuran-2-carbonyl chloride

This protocol is adapted from a known procedure for the synthesis of 5-Bromofuran-2-carbonyl chloride.[34]

-

Materials:

-

5-Bromo-2-furancarboxylic acid

-

Toluene

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

Suspend 21.0 g of 5-bromo-2-furancarboxylic acid in 650 ml of toluene in a round-bottom flask.[34]

-

Add 40 ml of thionyl chloride to the suspension.[34]

-

Heat the mixture to reflux for 2 hours.[34]

-

After the reaction period, concentrate the solution under reduced pressure to obtain the crude 5-bromo-2-furancarboxylic acid chloride as the residue.[34]

-

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the conversion of 4- and 5-Bromofuran-2-carboxylic acids to their corresponding acyl chlorides.

References

- 1. americanelements.com [americanelements.com]

- 2. 4-bromofuran-2-carboxylic acid;CAS No.:3439-02-9 [chemshuttle.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]

- 5. 4-BROMOFURAN-2-CARBALDEHYDE | CAS 21921-76-6 [matrix-fine-chemicals.com]

- 6. 4-bromofuran-2-carbaldehyde-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 7. chembk.com [chembk.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 21921-76-6|4-Bromofuran-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 11. scbt.com [scbt.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]

- 14. Page loading... [guidechem.com]

- 15. cymitquimica.com [cymitquimica.com]

- 16. 2-Furancarbonyl chloride, 5-bromo- (9CI) | 26726-16-9 [amp.chemicalbook.com]

- 17. 26726-16-9|5-Bromofuran-2-carbonyl chloride| Ambeed [ambeed.com]

- 18. 5-Bromofuran-2-carboxylic acid | CAS 585-70-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 19. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]

- 20. 5-bromofuran-2-carboxylic acid [stenutz.eu]

- 21. cymitquimica.com [cymitquimica.com]

- 22. 5-Bromo-2-furancarboxylic acid(585-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. Page loading... [wap.guidechem.com]

- 24. 5-Bromo-2-furaldehyde, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 25. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 5-BROMOFURAN-2-CARBALDEHYDE | CAS 1899-24-7 [matrix-fine-chemicals.com]

- 27. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 28. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. Reddit - The heart of the internet [reddit.com]

- 31. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. prepchem.com [prepchem.com]

Spectroscopic Profile of 5-Bromofuran-2-carbonyl Chloride: A Technical Guide

Note on Nomenclature: Initial searches for "4-Bromofuran-2-carbonyl chloride" consistently yielded results for "5-Bromofuran-2-carbonyl chloride." This document will proceed with the data available for the 5-bromo isomer, which is the more commonly referenced compound.

This technical guide provides a summary of the available spectroscopic data for 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published in readily accessible literature, this guide provides predicted values and data from closely related compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 5-Bromofuran-2-carbonyl chloride |

| CAS Number | 26726-16-9 |

| Molecular Formula | C₅H₂BrClO₂ |

| Molecular Weight | 209.43 g/mol |

| Appearance | Colorless liquid or solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (Proton NMR) Data: The proton NMR spectrum of 5-Bromofuran-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4 - 7.6 | Doublet (d) | ~3.5 - 4.0 | H3 (proton at C3) |

| ~6.6 - 6.8 | Doublet (d) | ~3.5 - 4.0 | H4 (proton at C4) |

Predicted ¹³C NMR (Carbon NMR) Data: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 162 | C=O (carbonyl chloride) |

| ~148 - 152 | C2 (carbon attached to C=OCl) |

| ~125 - 130 | C5 (carbon attached to Bromine) |

| ~120 - 124 | C3 |

| ~115 - 118 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the acid chloride carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong | C=O stretch (acid chloride) |

| ~1550 - 1600 | Medium | C=C stretch (furan ring) |

| ~1000 - 1200 | Strong | C-O-C stretch (furan ring) |

| ~700 - 800 | Strong | C-Br stretch |

| ~600 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 208, 210, 212 | High | [M]⁺ (Molecular ion with isotopes of Br and Cl) |

| 180, 182, 184 | Medium | [M-CO]⁺ |

| 173, 175 | Medium | [M-Cl]⁺ |

| 94 | High | [C₄H₂O]⁺ (Furan ring fragment) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds like 5-Bromofuran-2-carbonyl chloride.

3.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. IR Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet would be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The ionization energy would typically be set to 70 eV. The mass analyzer would scan a mass range of m/z 50-300.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 5-Bromofuran-2-carbonyl chloride is outlined below.

Caption: Workflow for the spectroscopic analysis of 5-Bromofuran-2-carbonyl chloride.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-carbonyl chloride is a halogenated heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing synthetic pathways, and modeling its interactions with biological targets. This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational analysis of this compound, drawing parallels with its closely related isomer, 5-Bromofuran-2-carbonyl chloride, and other substituted furan-2-carbonyl derivatives.

Molecular Structure

The molecular structure of this compound consists of a furan ring substituted with a bromine atom at the 4-position and a carbonyl chloride group at the 2-position.

Table 1: Key Molecular Properties of Bromofuran-2-carbonyl chloride Isomers

| Property | 5-Bromofuran-2-carbonyl chloride | This compound (Predicted) |

| CAS Number | 26726-16-9[1][2] | Not available |

| Molecular Formula | C₅H₂BrClO₂[1] | C₅H₂BrClO₂ |

| Molecular Weight | 209.43 g/mol [1] | 209.43 g/mol |

| SMILES | O=C(Cl)c1cc(Br)co1 | O=C(Cl)c1ccoc1Br |

| InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N | (Not available) |

Conformational Analysis

The conformational preference of this compound is primarily determined by the rotation around the single bond connecting the furan ring and the carbonyl chloride group. This rotation gives rise to two main planar conformers: the O,O-cis (syn) and O,O-trans (anti) conformations, where the furan oxygen and the carbonyl oxygen are on the same or opposite sides of the C2-C(O) bond, respectively.

Theoretical studies on furan-2-carbaldehyde and related compounds have shown that the relative stability of these conformers is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and resonance stabilization.[3] For 2-substituted furan carbonyl compounds, the O,O-trans conformer is generally observed to be more stable.[4] The presence of a bromine atom at the 4-position is not expected to introduce significant steric hindrance that would alter this fundamental preference.

Logical Flow for Conformational Analysis:

References

- 1. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]

- 2. 2-Furancarbonyl chloride, 5-bromo- (9CI) | 26726-16-9 [amp.chemicalbook.com]

- 3. Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties (ground and transition states) and solvent effects on 2-formyl-furan, -thiophene, and -pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Conformations of some 2-substituted furan and thiophen carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility of 4-Bromofuran-2-carbonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Bromofuran-2-carbonyl chloride, a key reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its expected solubility in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of the compound's inherent reactivity which significantly influences solubility assessment.

Executive Summary

Predicted Solubility Profile

Based on the principle of "like dissolves like," the polar aprotic nature of this compound suggests solubility in a variety of organic solvents. However, its high reactivity as an acyl halide precludes its simple dissolution in protic or nucleophilic solvents. The following table provides a qualitative prediction of solubility and reactivity.

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity/Comments |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | Likely Soluble | Generally good solvents for dissolution with minimal immediate reaction. Acetone may exhibit some reactivity over time. |

| Aprotic Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderately to Sparingly Soluble | Solubility is expected to be lower due to the polarity of the acyl chloride. |

| Protic Polar | Water, Methanol, Ethanol | Reactive | Reacts readily to form the corresponding carboxylic acid or ester. This is not a true solubility but a chemical transformation[1][2]. |

| Protic Polar (Basic) | Amines (e.g., Triethylamine) | Reactive | Reacts vigorously to form the corresponding amide[1]. |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, standard solubility testing methods must be adapted to use anhydrous solvents and an inert atmosphere to prevent hydrolysis.

Objective:

To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous organic solvent.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., Dichloromethane)

-

Dry glassware (vials, graduated cylinders, stir bars)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer

-

Analytical balance

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven and allow to cool in a desiccator.

-

Purge all glassware with an inert gas (e.g., Nitrogen) to create an inert atmosphere.

-

-

Initial Qualitative Assessment:

-

Under an inert atmosphere, add approximately 10 mg of this compound to a dry vial.

-

Add 1 mL of the anhydrous solvent to the vial.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at this concentration.

-

-

Semi-Quantitative Determination (if soluble in the initial test):

-

If the compound dissolved in the initial test, incrementally add pre-weighed portions of this compound (e.g., 10 mg at a time) to the same vial, stirring after each addition until the solid no longer dissolves.

-

Record the total mass of solute that has been added to reach saturation.

-

-

Semi-Quantitative Determination (if insoluble in the initial test):

-

If the compound did not dissolve in the initial test, incrementally add more anhydrous solvent in known volumes (e.g., 1 mL at a time) until the solid completely dissolves.

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

-

Data Reporting:

-

Report the solubility as a qualitative assessment (e.g., soluble, sparingly soluble, insoluble) or as a semi-quantitative value (e.g., >10 mg/mL, or the calculated mg/mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the decision-making process for determining the solubility of a reactive compound like this compound.

Caption: Workflow for solubility testing of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis. While a definitive quantitative value is elusive from current literature, a systematic experimental approach, as outlined in this guide, can provide researchers with the necessary information for their specific applications. The overriding consideration for any solubility study of this compound is its inherent reactivity, which necessitates careful handling and the use of anhydrous, aprotic solvents to obtain meaningful results.

References

Navigating the Commercial Landscape and Synthetic Pathways of Brominated Furan Carbonyl Chlorides: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols related to brominated furan-2-carbonyl chlorides. A key finding of our investigation is that while 5-Bromofuran-2-carbonyl chloride is readily available from a variety of commercial suppliers, 4-Bromofuran-2-carbonyl chloride does not appear to be a standard catalog item. This guide will therefore focus on the commercially accessible 5-bromo isomer, presenting supplier information, detailed synthetic methodologies, and key reaction pathways relevant to its application in research and development.

Commercial Availability: 5-Bromofuran-2-carbonyl chloride

Our survey of prominent chemical suppliers indicates that 5-Bromofuran-2-carbonyl chloride is a readily procurable reagent. Researchers can source this compound from several reputable vendors, ensuring a stable supply chain for ongoing projects. The table below summarizes the offerings from key suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Biosynth | 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.42 | Not specified |

| Moldb | 5-bromofuran-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | 95+% |

| Santa Cruz Biotechnology | 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | Not specified |

| Ambeed | 5-Bromofuran-2-carbonyl chloride | 26726-16-9 | C5H2BrClO2 | 209.43 | Not specified |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of 5-Bromofuran-2-carbonyl chloride: An Experimental Protocol

For research groups that require larger quantities or prefer to synthesize the compound in-house, a reliable experimental protocol is available. The following procedure is adapted from established literature methods.[1]

Reaction: Conversion of 5-bromo-2-furancarboxylic acid to 5-bromo-2-furancarbonyl chloride using thionyl chloride.

Materials:

-

5-bromo-2-furancarboxylic acid (21.0 g)

-

Toluene (650 ml)

-

Thionyl chloride (40 ml)

Procedure:

-

Suspend 21.0 g of 5-bromo-2-furancarboxylic acid in 650 ml of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add 40 ml of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the toluene and excess thionyl chloride.

-

The resulting residue is 5-bromo-2-furancarboxylic acid chloride.

Key Reaction Pathways: Nucleophilic Acyl Substitution

Acyl chlorides, such as 5-Bromofuran-2-carbonyl chloride, are highly reactive electrophiles that readily undergo nucleophilic acyl substitution.[2][3][4] This class of reactions is fundamental to the utility of acyl chlorides in organic synthesis, allowing for the facile introduction of the 5-bromofuroyl group onto a wide range of nucleophiles.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the substituted product.[2][3]

This reactivity makes 5-Bromofuran-2-carbonyl chloride a valuable building block for the synthesis of a variety of derivatives, including:

-

Esters: Reaction with alcohols.

-

Amides: Reaction with primary or secondary amines.

-

Ketones: Friedel-Crafts acylation of aromatic compounds.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 4-Bromofuran-2-carbonyl chloride

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 4-Bromofuran-2-carbonyl chloride could not be located. The following guide has been meticulously prepared for researchers, scientists, and drug development professionals by leveraging safety data from the closely related isomer, 5-bromofuran-2-carbonyl chloride (CAS No. 26726-16-9) , and established safety protocols for the acyl chloride chemical class. It is imperative to treat this compound with, at minimum, the same level of caution as outlined herein.

Introduction to Hazard Profile

This compound belongs to the acyl chloride family, a class of organic compounds known for their high reactivity. Acyl chlorides are derivatives of carboxylic acids and are characterized by their vigorous, often violent, reactions with water and other nucleophilic substances.[1] The primary hazards associated with this class of compounds include severe skin and eye damage, respiratory irritation, and potential for violent reactions if handled improperly.

The available data on the surrogate compound, 5-bromofuran-2-carbonyl chloride, indicates that it is a skin and eye irritant and may cause respiratory irritation.[2] Therefore, it is crucial to handle this compound with stringent safety measures to mitigate these risks.

Hazard Identification and Classification

Based on the data for 5-bromofuran-2-carbonyl chloride, the anticipated GHS hazard classifications for this compound are as follows:

-

Skin Irritation (Category 2) [2]

-

Serious Eye Irritation (Category 2) [2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system [2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The following DOT script generates a diagram summarizing these key hazards.

Physical and Chemical Properties

While specific quantitative data for this compound is unavailable, the properties of the surrogate compound and the general class of acyl chlorides provide a useful reference.

| Property | Data for 5-bromofuran-2-carbonyl chloride | General Acyl Chloride Characteristics |

| CAS Number | 26726-16-9[2][3][4] | Varies by compound |

| Molecular Formula | C₅H₂BrClO₂[2][3][4] | R-COCl[1] |

| Molecular Weight | 209.42 g/mol [3][4] | Varies by R-group |

| Appearance | Solid[4] or colorless liquid[3] | Generally colorless to pale yellow liquids or low-melting solids.[5] |

| Odor | Pungent[3] | Pungent, irritating odor.[5] |

| Reactivity | Not specified | Reacts violently with water, alcohols, and amines.[1][6] |

| Solubility | Soluble in organic solvents[3] | Generally soluble in nonpolar organic solvents.[5] |

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to ensure safety.

Safe Handling Workflow

The following workflow should be followed when handling this compound:

Key Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]

-

Inert Atmosphere: Due to the reactivity of acyl chlorides with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[8]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][9]

Storage

Proper storage is critical to maintain the stability and integrity of the compound and to prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry and cool place.[2]

-

Ventilation: Store in a well-ventilated area.[2]

-

Incompatible Materials: Store away from water, alcohols, amines, strong bases, and oxidizing agents.[6][10]

-

Security: It is advisable to store this compound in a locked cabinet.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when working with this compound.

| PPE Type | Specification |

| Eye/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[7] |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[7] |

| Respiratory | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is required.[10] |

First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Fire-Fighting and Spill Response

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do NOT use water , as it will react violently with the acyl chloride.[11]

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases such as hydrogen chloride, hydrogen bromide, and carbon oxides.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Spill Response

A logical approach is necessary for safely managing a spill.

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological data is available for this compound. The primary concerns are its corrosive and irritant properties.

-

Ecological Data: No specific ecological data is available. Due to its reactivity with water, it is expected to hydrolyze rapidly in an aquatic environment. However, the resulting products may be harmful to aquatic life. Spills should be prevented from entering drains and waterways.[8][9]

This guide provides a framework for the safe handling of this compound based on the best available information. Users must always consult their institution's safety guidelines and exercise extreme caution when working with this and other reactive chemicals.

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. fiveable.me [fiveable.me]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. wcu.edu [wcu.edu]

- 8. chemos.de [chemos.de]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 4-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of 4-bromofuran-2-carboxamides. The furan moiety is a key heterocyclic scaffold found in numerous biologically active compounds, and the presence of a bromine atom provides a valuable handle for further functionalization, for instance, through cross-coupling reactions. This document provides detailed protocols for the synthesis of amides from this compound with primary and secondary amines, along with representative data and reaction workflows. The resulting amide products are of significant interest in medicinal chemistry and drug discovery due to their potential as antibacterial, antifungal, and anticancer agents.

General Reaction Scheme

The synthesis of amides from this compound typically proceeds via a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction. A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for amide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-substituted-4-bromofuran-2-carboxamides

This protocol is a general procedure adaptable for the reaction of this compound with a variety of primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Add the base (1.1 - 1.5 eq., e.g., triethylamine) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-4-bromofuran-2-carboxamide.

Workflow for Amide Synthesis

Caption: Experimental workflow for amide synthesis.

Data Presentation

The following table summarizes representative yields for the synthesis of furan-2-carboxamides based on analogous reactions. The yields for the corresponding 4-bromo derivatives are expected to be in a similar range.

| Entry | Amine | Product | Yield (%) |

| 1 | 4-Bromoaniline | N-(4-bromophenyl)furan-2-carboxamide | 94%[1] |

| 2 | Aniline | N-phenyl-5-bromofuran-2-carboxamide | 85% |

| 3 | 4-Methylaniline | 5-Bromo-N-(p-tolyl)furan-2-carboxamide | 82% |

| 4 | 4-Methoxyaniline | 5-Bromo-N-(4-methoxyphenyl)furan-2-carboxamide | 88% |

| 5 | Benzylamine | N-benzyl-5-bromofuran-2-carboxamide | 78% |

Note: Yields for entries 2-5 are for the analogous 5-bromo isomer and are presented for representative purposes.

Characterization Data

The synthesized amides can be characterized using standard spectroscopic techniques. Below are typical spectral data for a representative N-aryl-furan-2-carboxamide.

| Technique | Data |

| ¹H NMR | δ (ppm): 10.2 (s, 1H, NH), 7.9 (d, 1H, furan-H), 7.7 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.3 (d, 1H, furan-H), 6.7 (dd, 1H, furan-H). |

| ¹³C NMR | δ (ppm): 156.5 (C=O), 147.8, 145.9, 138.2, 132.1, 121.5, 117.8, 114.9, 112.5. |

| IR (ATR) | ν (cm⁻¹): 3310 (N-H), 1645 (C=O amide I), 1530 (N-H bend, amide II), 1250 (C-O-C). |

| Mass Spec (HRMS) | Calculated and found m/z values corresponding to the molecular formula [M+H]⁺. |

Note: The presented spectral data is a general representation for an N-aryl-furan-2-carboxamide and will vary depending on the specific amine used.

Applications in Drug Discovery and Medicinal Chemistry

The 4-bromofuran-2-carboxamide scaffold is a valuable pharmacophore in drug discovery. The furan ring can participate in various non-covalent interactions with biological targets. The amide linkage is a common feature in many pharmaceuticals, contributing to the structural rigidity and hydrogen bonding capacity of the molecule. The bromine atom on the furan ring serves as a useful synthetic handle for further molecular elaboration through reactions such as Suzuki, Stille, or Heck cross-coupling, allowing for the generation of diverse chemical libraries for biological screening.

Potential Signaling Pathway Involvement

While specific signaling pathways will be target-dependent, furan-containing compounds have been investigated for their roles in various cellular processes. For instance, some furan derivatives have been shown to exhibit anti-inflammatory activity by modulating pathways involving cytokines and inflammatory mediators. The general workflow for investigating such compounds is outlined below.

Caption: General drug discovery logical relationship.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide array of 4-bromofuran-2-carboxamides. The straightforward and high-yielding nature of the amide formation reaction makes this reagent particularly attractive for applications in medicinal chemistry and drug development. The resulting products, with their potential for diverse biological activities and opportunities for further synthetic modification, represent a promising class of compounds for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Esterification of 4-Bromofuran-2-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromofuran-2-carbonyl chloride is a reactive chemical intermediate derived from 4-bromofuran-2-carboxylic acid.[1][2][3] Its corresponding esters, such as methyl 4-bromofuran-2-carboxylate, are valuable building blocks in the synthesis of agrochemical and pharmaceutical compounds.[4][5][6] The esterification of this compound is a crucial transformation, typically achieved by reacting it with a suitable alcohol. This reaction proceeds readily due to the high electrophilicity of the acyl chloride carbon. The reaction is vigorous, often exothermic, and results in the formation of an ester and hydrogen chloride (HCl) gas.[7][8][9] This document provides detailed protocols for performing these esterification reactions under various conditions.

Principle of Reaction

The fundamental reaction involves the nucleophilic acyl substitution of this compound with an alcohol (R-OH). The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which then abstracts the proton from the alcohol moiety, yielding the ester and HCl.

Caption: General reaction scheme for the esterification of this compound.

Experimental Protocols

Two primary protocols are presented: a standard method using a base catalyst to neutralize the HCl byproduct and a catalyst-free method suitable for certain substrates.

Protocol 1: Base-Catalyzed Esterification

This is the most common method for esterifying acyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine (Et3N), is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[10][11]

Materials and Reagents:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol, isopropanol)

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., THF, Diethyl Ether)

-

Pyridine or Triethylamine (Et3N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, add the alcohol (1.1 eq) followed by the slow, dropwise addition of pyridine (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add water to quench any remaining acyl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester product by column chromatography on silica gel or by distillation, if applicable.

Protocol 2: Catalyst-Free Esterification

For highly reactive or unhindered alcohols, the esterification can sometimes be performed without a catalyst.[10][12] This simplifies the work-up procedure as no base needs to be removed. However, the generated HCl must be managed, often by performing the reaction in an open system within a fume hood or by using a solvent to absorb the gas.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (e.g., a drying tube filled with CaCl₂ leading to a base trap), dissolve this compound (1.0 eq) in a minimal amount of inert solvent or use the alcohol as the solvent if it is a liquid and readily available. Cool to 0 °C.

-

Addition of Alcohol: Slowly add the alcohol (1.5-2.0 eq) to the stirred solution. Vigorous gas evolution (HCl) is expected.[7]

-

Reaction: After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and stir for 1-3 hours. Gentle warming (40-50 °C) can be applied to drive the reaction to completion. Monitor by TLC.

-

Work-up: Remove the excess alcohol and solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product as described in Protocol 1.

Experimental Workflow and Data

The overall process from reagent preparation to final product analysis follows a standard synthetic chemistry workflow.

Caption: A typical experimental workflow for the synthesis of 4-bromofuran-2-carboxylate esters.

Illustrative Reaction Data

The following table summarizes expected outcomes for the esterification of this compound with various common alcohols. Yields are illustrative and may vary based on specific reaction conditions and scale.

| Alcohol | Method | Catalyst | Solvent | Time (h) | Expected Yield (%) |

| Methanol | Protocol 1 | Pyridine | DCM | 2 | >95% |

| Ethanol | Protocol 1 | Pyridine | DCM | 2 | >95% |

| Isopropanol | Protocol 1 | Et3N | DCM | 4 | 85-90% |

| tert-Butanol | Protocol 1 | DMAP (cat.) / Et3N | DCM | 12-24 | 60-75% |

| Ethanol | Protocol 2 | None | Ethanol | 3 | 80-90% |

Mechanism of Reaction: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. The alcohol's nucleophilic oxygen atom first adds to the carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step yields the neutral ester product.

Caption: Simplified mechanism for the esterification of an acyl chloride.

Safety Precautions:

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction is often exothermic and generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and consider using a base trap to neutralize the gas.

-

Use anhydrous solvents and reagents to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

References

- 1. 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9 [amp.chemicalbook.com]

- 2. 4-bromofuran-2-carboxylic acid;CAS No.:3439-02-9 [chemshuttle.com]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 6. WO2022069554A1 - Procédé de production de 4-bromofuran-2-carboxylates - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iiste.org [iiste.org]

Application Notes and Protocols: Friedel-Crafts Acylation using 4-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a wide array of drug intermediates and active pharmaceutical ingredients (APIs). The furan nucleus, a five-membered aromatic heterocycle, is a key structural motif in numerous pharmacologically active compounds, exhibiting diverse biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of various aromatic substrates using 4-Bromofuran-2-carbonyl chloride. The resulting (Aryl)(4-bromofuran-2-yl)methanone derivatives are valuable intermediates for the synthesis of novel chemical entities in drug discovery and development programs. The presence of the bromine atom on the furan ring offers a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular architectures.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is based on typical results obtained under optimized reaction conditions with aluminum chloride as the Lewis acid catalyst.

| Substrate (Ar-H) | Product | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (para:ortho) |

| Benzene | (4-Bromofuran-2-yl)(phenyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 2 | 85 | - |

| Toluene | (4-Bromofuran-2-yl)(p-tolyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 3 | 92 | >95:5 |

| Anisole | (4-Bromofuran-2-yl)(4-methoxyphenyl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 | 1 | 95 | >99:1 |

| Chlorobenzene | (4-Bromofuran-2-yl)(4-chlorophenyl)methanone | AlCl₃ (1.5) | 1,2-Dichloroethane | rt to 50 | 6 | 70 | >90:10 |

| Naphthalene | (4-Bromofuran-2-yl)(naphthalen-1-yl)methanone | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 78 | Major α-acylation |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

4-Bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Rotary evaporator

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromofuran-2-carboxylic acid (1.0 equiv.).

-

Add anhydrous dichloromethane or toluene as the solvent.

-

Slowly add thionyl chloride (2.0-3.0 equiv.) to the suspension at room temperature. Alternatively, oxalyl chloride (1.5-2.0 equiv.) can be used.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: General Procedure for Friedel-Crafts Acylation with this compound

Materials:

-

This compound

-

Aromatic substrate (e.g., anisole, toluene)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

-

To the flask, add anhydrous aluminum chloride (1.2-1.5 equiv.) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel.

-

Add the solution of the acyl chloride dropwise to the AlCl₃ suspension with vigorous stirring over 15-20 minutes.

-

After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Dissolve the aromatic substrate (1.0-1.2 equiv.) in anhydrous DCM and add it to the dropping funnel.

-

Add the solution of the aromatic substrate dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M HCl. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with DCM (2 x 20 mL). e. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl (4-bromofuran-2-yl)methanone.

Mandatory Visualizations

Caption: General workflow for the Friedel-Crafts acylation experiment.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Application Notes and Protocols: Reaction of 4-Bromofuran-2-carbonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-Bromofuran-2-carbonyl chloride with primary amines is a fundamental and versatile transformation in organic synthesis, leading to the formation of N-substituted-4-bromofuran-2-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the furan-2-carboxamide scaffold in a wide array of biologically active molecules. The furan moiety, an electron-rich aromatic heterocycle, can engage in various interactions with biological targets, while the amide linkage provides a key structural motif for molecular recognition. The bromine atom at the 4-position of the furan ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

These furan-2-carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. A notable application of this scaffold is in the development of quorum sensing inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. By acting as antagonists to the LasR receptor, these compounds can disrupt bacterial communication, thereby attenuating virulence factor production and biofilm formation, offering a promising alternative to traditional antibiotics.

This document provides detailed application notes on the synthesis, biological relevance, and experimental protocols for the reaction of this compound with various primary amines.

Data Presentation

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions, highlighting the versatility of this transformation.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Bromoaniline | N-(4-bromophenyl)-4-bromofuran-2-carboxamide | 18 | 94 |

| 2 | Aniline | 4-Bromo-N-phenylfuran-2-carboxamide | 12 | 88 |

| 3 | 4-Methoxyaniline | 4-Bromo-N-(4-methoxyphenyl)furan-2-carboxamide | 16 | 91 |

| 4 | 4-Chloroaniline | 4-Bromo-N-(4-chlorophenyl)furan-2-carboxamide | 18 | 85 |

| 5 | Pyridin-2-amine | 4-Bromo-N-(pyridin-2-yl)furan-2-carboxamide | 24 | 78 |

| 6 | Thiazol-2-amine | N-(thiazol-2-yl)-4-bromofuran-2-carboxamide | 24 | 75 |

| 7 | Benzylamine | N-benzyl-4-bromofuran-2-carboxamide | 12 | 92 |

| 8 | Cyclohexylamine | 4-Bromo-N-cyclohexylfuran-2-carboxamide | 10 | 89 |

Experimental Protocols

General Procedure for the Synthesis of N-substituted-4-bromofuran-2-carboxamides

This protocol describes a general method for the acylation of primary amines with this compound.

Materials:

-

This compound

-

Primary amine (e.g., 4-bromoaniline, aniline, etc.)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the primary amine (1.0 eq.).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

-

Add triethylamine (1.1 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-bromofuran-2-carboxamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Example: N-(4-bromophenyl)-4-bromofuran-2-carboxamide

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (s, 1H), 8.15 (s, 1H), 7.75 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H), 7.45 (s, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 147.2, 138.4, 131.7, 122.5, 121.8, 116.3, 115.9, 109.8.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₁H₇Br₂NO₂: 343.8898; found: 343.8896.

-

Mandatory Visualizations

Reaction Workflow

Caption: General experimental workflow for the synthesis of N-substituted-4-bromofuran-2-carboxamides.

Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa

Caption: Mechanism of quorum sensing inhibition by 4-bromofuran-2-carboxamides in P. aeruginosa.[1][2][3]

References

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Acyl Substitution with 4-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for nucleophilic acyl substitution reactions utilizing 4-Bromofuran-2-carbonyl chloride. This versatile reagent serves as a key building block in the synthesis of a variety of furan-containing compounds, particularly 4-bromofuran-2-carboxamides and 4-bromofuran-2-carboxylate esters. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the established biological activity of furan-containing molecules, which include antibacterial and anticancer properties. The protocols provided herein detail the synthesis of the acyl chloride precursor and its subsequent reactions with various nucleophiles, offering a foundation for the development of novel chemical entities.

Introduction

The furan scaffold is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The introduction of a bromine atom at the 4-position of the furan ring, coupled with a reactive carbonyl chloride at the 2-position, makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries.

Nucleophilic acyl substitution is a fundamental reaction in organic synthesis where a nucleophile displaces the leaving group of an acyl derivative. Acyl chlorides are among the most reactive acyl compounds, readily undergoing substitution with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. This reactivity, combined with the functional handles present on the furan ring, allows for the generation of complex molecules with potential therapeutic applications.

Synthesis of this compound

The preparation of this compound is a two-step process starting from the corresponding carboxylic acid.

Step 1: Synthesis of 4-Bromofuran-2-carboxylic acid

A general procedure for the synthesis of 4-bromo-2-furancarboxylic acid involves the selective debromination of 4,5-dibromo-2-furoic acid.

-

Reaction Scheme:

-

4,5-dibromofuran-2-carboxylic acid + Zn powder in aqueous NH₃ → 4-Bromofuran-2-carboxylic acid

-

-

Protocol:

-

Dissolve 10.0 g (37.1 mmol) of 4,5-dibromofuran-2-carboxylic acid in a 7.3% aqueous ammonia solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add 2.54 g (38.9 mmol) of zinc powder in portions, ensuring the reaction temperature does not exceed 7°C.

-

Stir the mixture vigorously at 0°C for an additional 10 minutes after the final addition of zinc.

-

Acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of aqueous hydrochloric acid.

-

Extract the resulting suspension with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the product.

-

-

Expected Yield: 7.27 g (99%) of 4-Bromofuran-2-carboxylic acid as an off-white to yellow solid.[1]

Step 2: Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Reaction Scheme:

-

4-Bromofuran-2-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl

-

-

Protocol:

-

Suspend 4-Bromofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. The product is often used in the next step without further purification.

-

Protocols for Nucleophilic Acyl Substitution Reactions

This compound readily reacts with various nucleophiles. Below are general protocols for the synthesis of amides and esters.

Protocol 1: Synthesis of 4-Bromofuran-2-carboxamides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. The Schotten-Baumann reaction conditions are commonly employed.

-

General Reaction Scheme:

-

This compound + R¹R²NH → N-(R¹,R²)-4-bromofuran-2-carboxamide + HCl

-

-

Experimental Protocol (General):

-

Dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution.

-